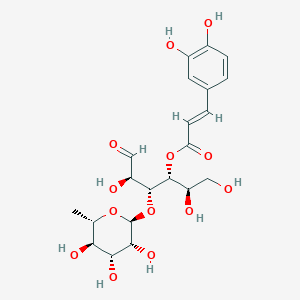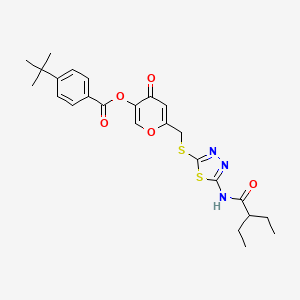
N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3,4-dimethylbenzamide, commonly referred to as "Compound X," is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
Radioligand Development for Brain Imaging
One significant application of structurally related compounds is in the development of radioligands for brain imaging. For instance, the use of iodine-123 labelled ligands for in vivo imaging of benzodiazepine receptor sites in the human brain demonstrates the potential of cyclopropyl-oxadiazolyl derivatives in neuroimaging (J. Kuikka et al., 1996). This research underscores the compound's utility in mapping brain activity and understanding neurological diseases.
Investigation of Environmental Toxins
Another area of application is the study of environmental exposure to toxic compounds, where similar chemical structures have been analyzed for their presence and impact on human health. Research on the exposure to organophosphorus and pyrethroid pesticides provides insights into the environmental distribution of toxic substances and their potential health implications (Kateryna Babina et al., 2012). This type of study is crucial for developing strategies to mitigate exposure and protect public health.
Metabolic Pathway Analysis
Compounds with similar frameworks are utilized in studying metabolic pathways, particularly in understanding how specific enzymes metabolize various substances. For example, research on the metabolism of heterocyclic amines in humans and rodents at low doses highlights the role of specific metabolic enzymes in processing potential carcinogens (K. Turteltaub et al., 1999). This research is fundamental in pharmacology and toxicology, providing insights into drug development and safety evaluation.
Clinical and Experimental Therapeutics
Lastly, the therapeutic potential of compounds within this chemical family is explored through experimental and clinical studies. For instance, studies on AMCA (a compound with a somewhat similar structure) and its antifibrinolytically active properties demonstrate the pharmaceutical applications of these compounds in treating conditions like bleeding disorders (L. Andersson et al., 2009). This exploration is vital for discovering new drugs and understanding their mechanisms of action.
Propriétés
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13-6-7-16(12-14(13)2)18(24)22-20(10-4-3-5-11-20)19-21-17(23-25-19)15-8-9-15/h6-7,12,15H,3-5,8-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZJEINFYNCVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B2731511.png)



![methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride](/img/structure/B2731517.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2731522.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2731523.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2731524.png)

![1-[(4-Cyanophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2731528.png)


